Product packaging for Boc-N-Me-D-Phe-OH(Cat. No.:CAS No. 85466-66-6)

Boc-N-Me-D-Phe-OH

Cat. No.: B558483
CAS No.: 85466-66-6
M. Wt: 279,34 g/mole
InChI Key: AJGJINVEYVTDNH-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Boc-N-Me-D-Phe-OH as a Chemical Building Block

This compound is a non-natural, protected amino acid derivative frequently utilized in solid-phase peptide synthesis (SPPS) and solution-phase synthesis. cymitquimica.commdpi.org As a building block, it allows for the precise incorporation of an N-methylated D-phenylalanine residue into a growing peptide chain. peptide.com This specific modification is sought after for its ability to impart unique conformational constraints and beneficial pharmacokinetic properties to the final peptide. The compound is a white to off-white solid, soluble in various organic solvents used in peptide synthesis. cymitquimica.comechemi.com

Its structure combines three key features that define its utility: the D-configuration of the phenylalanine, the methylation of the alpha-amino group, and the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom. cymitquimica.com These elements work in concert to create peptides with enhanced stability, specific secondary structures, and controlled reactivity during synthesis. nih.govlifetein.com

Chemical and Physical Properties of this compound
PropertyValueSource
Molecular FormulaC15H21NO4 nih.gov
Molecular Weight279.33 g/mol echemi.comnih.gov
AppearanceWhite to off-white solid/powder echemi.com
Melting Point84.0 to 88.0 °C echemi.com
Topological Polar Surface Area66.8 Ų nih.gov
Stereocenter(R)-configuration cymitquimica.com

Historical Context of N-Methylated Amino Acids in Peptide Science

The incorporation of N-methylated amino acids into peptide structures is a long-standing strategy in medicinal chemistry to enhance the therapeutic potential of peptides. nih.govresearchgate.net N-methylation, the replacement of an amide proton with a methyl group, represents one of the simplest modifications to a peptide backbone. nih.gov This subtle change has profound effects on the resulting peptide's properties.

Historically, researchers observed that many natural peptides with potent biological activity contained N-methylated residues. This led to the exploration of deliberate N-methylation as a tool in peptide design. The primary benefits observed include:

Increased Proteolytic Stability : The N-methyl group provides steric hindrance that shields the adjacent peptide bond from cleavage by proteases, enzymes that typically degrade peptides in the body. peptide.comresearchgate.netnbinno.com This increases the peptide's in vivo half-life.

Enhanced Membrane Permeability : N-methylation reduces the hydrogen-bonding capacity of the amide backbone and increases lipophilicity. nih.govnbinno.com This can improve a peptide's ability to cross cell membranes and potentially the blood-brain barrier, enhancing bioavailability. peptide.comnih.gov

Conformational Control : The presence of an N-methyl group restricts the rotation around the peptide bond, influencing the peptide's three-dimensional structure. nbinno.com This can lock the peptide into a bioactive conformation, potentially increasing its binding affinity and specificity for its target receptor. nih.gov

These advantages have made N-methylated amino acids, like the N-methyl-D-phenylalanine component of this compound, valuable building blocks in the development of peptide-based drugs and peptidomimetics. nih.govresearchgate.net

Significance of D-Phenylalanine Configuration in Peptidic Systems

While proteins in most organisms are constructed almost exclusively from L-amino acids, the incorporation of their mirror images, D-amino acids, is a powerful tool in peptide science. lifetein.comnih.gov The D-configuration of the phenylalanine residue in this compound is critical to its function in designing peptides with enhanced therapeutic properties. lifetein.comrsc.org

The significance of the D-configuration stems from several key advantages:

Resistance to Enzymatic Degradation : Proteases are stereospecific and primarily recognize and cleave peptide bonds between L-amino acids. lifetein.comnih.gov Peptides containing D-amino acids are therefore highly resistant to enzymatic degradation, which significantly prolongs their biological half-life. lifetein.com

Induction of Unique Secondary Structures : Introducing a D-amino acid into a sequence of L-amino acids can disrupt or induce specific secondary structures, such as turns or helices. rsc.org This conformational constraint can be crucial for mimicking or blocking a biological interaction.

Novel Biological Activities : D-peptides can exhibit unique biological activities not seen in their L-counterparts. lifetein.com This is because they can interact differently with chiral biological targets like receptors and enzymes. D-amino acids are found in nature, particularly in the cell walls of bacteria and in antimicrobial peptides, highlighting their distinct biological roles. nih.govtaylorandfrancis.com

The phenylalanine side chain itself is significant due to its aromatic and hydrophobic nature, which can facilitate important binding interactions such as π-π stacking. nih.govpeptide.com When combined with the D-configuration, it provides a unique structural element for designing stable and potent peptide-based agents. medchemexpress.com

Role of Boc Protection in Synthetic Strategies

The tert-butyloxycarbonyl (Boc) group is an essential feature of this compound, serving as a temporary protecting group for the α-amino group during peptide synthesis. americanpeptidesociety.org In the multi-step process of building a peptide, it is crucial to prevent the amino group of an incoming amino acid from reacting with itself or other side chains. creative-peptides.com The Boc group provides this protection, ensuring that peptide bonds form only at the desired location. americanpeptidesociety.org

The Boc strategy was one of the first widely adopted methods in solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield. chempep.com Key characteristics of Boc protection include:

Acid Lability : The Boc group is stable under a wide range of conditions but can be easily and cleanly removed by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA). americanpeptidesociety.orgchempep.comlibretexts.org This selective removal allows the newly liberated amino group to be coupled with the next amino acid in the sequence.

Orthogonality : In Boc-based SPPS, the Boc group provides temporary protection for the N-terminus, while more acid-stable groups (like benzyl (B1604629) esters) are used for side-chain protection and anchoring the peptide to the resin. chempep.com This difference in lability allows for selective deprotection throughout the synthesis.

Prevention of Side Reactions : By temporarily masking the reactive amine, the Boc group prevents unwanted side reactions, such as the formation of polymers or incorrect peptide sequences, leading to a purer final product. creative-peptides.com

While the Fmoc (9-fluorenylmethyloxycarbonyl) strategy, which uses a base-labile protecting group, has become more common due to its milder deprotection conditions, the Boc strategy remains highly relevant, particularly for synthesizing certain complex or short peptides where it can offer advantages. americanpeptidesociety.org The use of the Boc group in this compound is therefore a cornerstone of its design as a functional building block for controlled, stepwise peptide synthesis. americanpeptidesociety.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H21NO4 B558483 Boc-N-Me-D-Phe-OH CAS No. 85466-66-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16(4)12(13(17)18)10-11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,17,18)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJGJINVEYVTDNH-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@H](CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Chemical Transformations

The synthesis of Boc-N-Me-D-Phe-OH is a multi-step process that requires careful control of stereochemistry and protecting group strategies. The enantiomeric purity of the final product is paramount, as is the efficient introduction of the N-methyl group.

Enantioselective Synthesis Routes

The creation of enantiomerically pure this compound hinges on starting with the correct stereoisomer of phenylalanine. Enantioselective synthesis strategies are crucial for producing D-amino acids, which are not as readily available as their L-counterparts. rsc.org One common approach involves the resolution of a racemic mixture of phenylalanine, a process that separates the D- and L-enantiomers. Another advanced method is asymmetric synthesis, where a prochiral starting material is converted into a chiral product with a preference for the desired D-enantiomer. rsc.org For instance, cinchona alkaloid-catalyzed reactions, such as the aza-Henry reaction, have been utilized for the enantioselective synthesis of D-α-amino amides from aliphatic aldehydes. rsc.org While specific routes for this compound are often proprietary, the principles of enantioselective synthesis, including the use of chiral auxiliaries and catalysts, are fundamental. rsc.orghilarispublisher.com

N-Methylation Strategies and Optimization

The introduction of the methyl group onto the nitrogen atom of Boc-D-phenylalanine is a key transformation. Several methods exist for N-methylation, each with its own advantages and challenges. A prevalent strategy involves the use of a methylating agent, such as methyl iodide, in the presence of a base like sodium hydride. acs.orgresearchgate.net This reaction is typically performed in a solvent like tetrahydrofuran (B95107) (THF). The selective N-methylation of Boc-protected amino acids with a free carboxyl group has been attributed to the chelation of the carboxylate by the sodium ion, which protects it from reacting. acs.orgresearchgate.net

Another approach utilizes the o-nitrobenzenesulfonyl (o-NBS) group to protect and activate the amino function. acs.org This allows for the use of milder bases and conditions for the subsequent N-methylation step. acs.org For example, N-methylation of Nα-o-NBS-phenylalanine can be achieved, although it may lead to a mixture of products. acs.org Optimization of this process is crucial to maximize the yield of the desired N-methylated product. acs.org

On-resin N-methylation during solid-phase peptide synthesis (SPPS) offers an alternative for incorporating N-methylated amino acids directly into a peptide chain. The Miller and Scanlan procedure, which has been optimized using DBU as the base and NMP as the solvent, allows for rapid and efficient N-methylation. researchgate.net

Protection Group Chemistry Specific to Boc and Carboxyl Functionality

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino group of amino acids in peptide synthesis. organic-chemistry.orglibretexts.org It is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org The Boc group is stable under most basic and nucleophilic conditions, making it compatible with various coupling reactions. organic-chemistry.org Its removal is achieved under acidic conditions, commonly with trifluoroacetic acid (TFA). libretexts.org

The protection of the carboxyl group is also a critical consideration. It is often converted into a methyl or benzyl (B1604629) ester to prevent it from participating in unwanted side reactions during peptide coupling. libretexts.org These ester groups can be readily removed by mild hydrolysis with aqueous sodium hydroxide. libretexts.org Benzyl esters have the additional advantage of being cleavable by catalytic hydrogenolysis. libretexts.org The choice of protecting groups for both the amino and carboxyl termini must be orthogonal, meaning one can be removed without affecting the other, allowing for the stepwise and controlled synthesis of peptides. organic-chemistry.org

Incorporation into Peptides and Peptidomimetics

The unique properties of this compound make it a valuable building block for the synthesis of peptides and peptidomimetics with enhanced characteristics. Its incorporation can improve oral bioavailability, increase enzymatic stability, and influence peptide conformation. peptide.com

Solid-Phase Peptide Synthesis (SPPS) Applications

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, and this compound is a standard building block used in this methodology. mdpi.com In SPPS, the peptide is assembled step-by-step while anchored to a solid support, or resin. google.com The Boc strategy for SPPS involves the use of Boc-protected amino acids, which are sequentially coupled to the growing peptide chain. google.com Each coupling step is followed by the removal of the Boc group with an acid, freeing the N-terminus for the next coupling reaction. google.com

The incorporation of N-methylated amino acids like this compound presents a greater steric hindrance compared to their non-methylated counterparts. peptide.com This steric bulk can make the coupling reaction more challenging, often requiring specialized conditions and reagents to achieve high yields. peptide.com

The selection of an appropriate coupling reagent is critical for the successful incorporation of sterically hindered amino acids like this compound. Standard carbodiimide (B86325) reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt), can be effective but may lead to incomplete coupling or racemization. peptide.com

To overcome these challenges, a variety of more potent coupling reagents have been developed. Uronium/aminium salt-based reagents are particularly effective for coupling N-methylated amino acids. peptide.combachem.com These include:

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): This reagent is highly efficient for coupling N-methyl amino acids, often used with a base like diisopropylethylamine (DIEA). peptide.combachem.commerckmillipore.com

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate): While popular, HBTU and TBTU are generally less effective than HATU for coupling N-methylated residues. peptide.compeptide.com

PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): These phosphonium-based reagents, particularly when used with an additive like HOAt, are also successful in promoting difficult couplings. peptide.combachem.com PyAOP is noted to be especially effective in coupling N-protected N-methyl amino acids. peptide.com

COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): As a newer generation coupling reagent, COMU offers high efficiency comparable to HATU with improved safety and solubility profiles. bachem.com

The choice of coupling conditions, including the solvent (typically DMF or NMP), temperature, and reaction time, must be carefully optimized to ensure complete and epimerization-free incorporation of this compound into the peptide sequence. peptide.commdpi.com

Table of Coupling Reagents for N-Methylated Amino Acids

Reagent Full Name Category Efficacy for N-Me Amino Acids Notes
HATU O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) Uronium/Aminium Salt High Often the reagent of choice; reacts faster with less epimerization. peptide.compeptide.combachem.com
HBTU/TBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate/tetrafluoroborate Uronium/Aminium Salt Moderate Less effective than HATU for N-methylated residues. peptide.compeptide.com
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate Phosphonium Salt Good Often used with HOAt. peptide.combachem.com
PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate Phosphonium Salt High Especially effective for coupling to N-methyl amino acids. peptide.com
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate Uronium/Aminium Salt High Safer alternative to HOBt/HOAt-based reagents. bachem.com
DIC/HOBt Diisopropylcarbodiimide / 1-Hydroxybenzotriazole Carbodiimide Moderate Can lead to incomplete coupling and racemization. peptide.com
BOP-Cl Bis(2-oxo-3-oxazolidinyl)phosphinic chloride Phosphonium Salt Good Another option for difficult couplings. peptide.com

| PyBrOP | Bromotripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | High | More reactive than PyBOP. peptide.compeptide.com |

Solution-Phase Peptide Synthesis Applications

Solution-phase peptide synthesis (SolPS) offers advantages for large-scale production and allows for the purification of intermediates. sci-hub.se this compound is readily utilized in these methods.

In a convergent approach to peptide synthesis, protected peptide fragments are synthesized separately and then coupled together. researchgate.net This strategy can be more efficient for producing long peptides. This compound can be incorporated into these fragments, which are then coupled in solution. For instance, a protected hexapeptide can be condensed with a tetrapeptide to form a larger protected decapeptide. google.com The choice of coupling reagents and the protection strategy for the fragments are critical to minimize side reactions and ensure high yields. google.com

The carboxylic acid of this compound can undergo standard amidation and esterification reactions. Direct amidation with an amine can be achieved, sometimes with the aid of coupling reagents to form an activated ester intermediate. mdpi.comresearchgate.net For example, dipeptides can be formed by coupling this compound with an amino acid methyl ester using coupling agents like EDCI and HOBt. mdpi.com Esterification can also be performed, for example, to prepare the methyl ester of the amino acid. uni-halle.de

Reaction TypeDescriptionExample ReagentsReference
Fragment CondensationCoupling of pre-synthesized peptide fragments in solution.Coupling reagents like DIC/HOBt. researchgate.netgoogle.com
AmidationFormation of a peptide bond between the carboxylic acid of this compound and an amine.EDCI, HOBt, T3P®. mdpi.commdpi.comresearchgate.net
EsterificationConversion of the carboxylic acid to an ester.General esterification procedures. uni-halle.de

Macrocyclization Techniques Utilizing this compound

Cyclic peptides often exhibit enhanced metabolic stability and conformational rigidity, which can lead to improved biological activity. This compound is a valuable component in the synthesis of such macrocycles. The incorporation of D-amino acids and N-methylated residues can help to pre-organize the linear peptide precursor into a conformation that favors cyclization. nih.gov

Macrocyclization can be performed either in solution or on the solid phase. nih.gov In one example, the synthesis of teixobactin (B611279) analogues involved the use of Boc-D-N-Me-Phe-OH as the N-terminal residue of the linear precursor, which was then cyclized on-resin. rsc.org Palladium-catalyzed C-H activation has also emerged as a powerful tool for the macrocyclization of peptides, including those containing sulfonamide functionalities. nih.gov

Derivatization and Functionalization Strategies

The phenylalanine ring of this compound offers a site for further chemical modification to create novel amino acid derivatives. C-H functionalization reactions, often catalyzed by transition metals like palladium, allow for the direct introduction of various substituents onto the aromatic ring. acs.org These modifications can be used to fine-tune the steric and electronic properties of the amino acid, potentially leading to peptides with altered biological profiles. For example, borylation of the phenyl ring can introduce a handle for further cross-coupling reactions. acs.org Such late-stage functionalization approaches are increasingly important in medicinal chemistry for the rapid generation of analog libraries. nih.gov

Side-Chain Modifications for Structure-Activity Relationship Studies

The unique structural characteristics of this compound make it a valuable building block in peptide synthesis, particularly for structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents. chemimpex.comchemimpex.com Modifications to the phenyl side-chain are a key strategy to probe molecular interactions, enhance biological activity, and improve pharmacological profiles. These studies often involve the synthesis of analogues where the phenyl ring is substituted or replaced, shedding light on the role of hydrophobicity, aromaticity, and steric bulk in biological function. nih.govsigmaaldrich.com

A prominent area of research is in the field of antimicrobial peptides. In the development of analogues of gramicidin (B1672133) S, a cyclic peptide with the sequence cyclo(Val-Orn-Leu-D-Phe-Pro)₂, the D-phenylalanine residue is a frequent target for modification. upf.edu SAR studies have shown that while an aromatic group at this position is often considered important for bactericidal potency, the nature and spatial arrangement of this group can dramatically alter the activity and selectivity of the resulting peptide. nih.govupf.edu For instance, replacing the D-Phe residue with other aromatic amino acids can lead to analogues with enhanced potency against both Gram-positive and Gram-negative bacteria. nih.gov

Similarly, in the synthesis of analogues of the antibiotic teixobactin, Boc-D-N-Me-Phe-OH serves as the N-terminal residue. rsc.orgrsc.org SAR studies on teixobactin have explored the impact of altering amino acid side chains on antibacterial activity. While some positions are highly sensitive to change, others, such as the D-Gln₄ residue, tolerate modifications in side chain size and functional groups. rsc.orgrsc.org This tolerance allows for the introduction of diverse chemical moieties to optimize the peptide's properties. For example, substituting D-Gln₄ with D-Asn or D-Arg has been investigated to understand the influence of side chain functionality on bioactivity. rsc.org

The table below summarizes key findings from SAR studies where the D-Phe residue in peptide scaffolds was modified.

Original ResidueModified Residue/AnaloguePeptide ScaffoldKey Finding
D-PheDip (β,β-diphenylalanine)Gramicidin SMore active than the parent compound against Gram-positive bacteria. nih.gov
D-PheFlg (Fluorenylglycine)Gramicidin SSuperior activity against both Gram-positive and Gram-negative bacteria compared to the parent. nih.gov
D-PheTic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid)Gramicidin SAnalogue showed an improved activity profile. nih.govupf.edu
D-Phe(R, R)c₃diPhe (cis-3-(phenyl)aminocyclopropanecarboxylic acid)Gramicidin SResulted in an analogue more active than the parent against Gram-positive bacteria. nih.gov
D-Gln₄ (different position)D-Asn₄ / D-Arg₄TeixobactinSide chain changes at this position are tolerated, allowing exploration of functional group effects on activity. rsc.org

These studies demonstrate that side-chain modifications of residues like D-phenylalanine are a powerful tool in medicinal chemistry. By systematically altering the structure of the side chain, researchers can fine-tune the biological activity and therapeutic potential of complex peptides. nih.gov

N-Terminal and C-Terminal Modifications

Modifications at the N-terminus and C-terminus of peptides containing this compound are crucial for modulating their pharmacological properties, including stability, receptor affinity, and bioavailability. nih.govmdpi.com The N-methyl group and the C-terminal carboxylic acid of the this compound unit are primary targets for such chemical transformations.

N-Terminal Modifications: The N-methyl group on the phenylalanine residue is a critical structural feature in certain bioactive peptides, such as teixobactin. rsc.orgrsc.org SAR studies on teixobactin analogues have revealed that this N-methylation is vital for its antibacterial activity. rsc.org Key findings include:

Replacement of N-Me with N-Ac: Albericio's group demonstrated that substituting the terminal N-methyl group with an N-acetyl group led to a complete loss of antibacterial activity. This is attributed to the alteration of both the cationic character and the hydrogen bond pattern of the peptide. rsc.org

Further N-methylation: The synthesis of D-Me₂Phe₁-Arg₁₀-teixobactin, where the N-terminal residue is dimethylated, was performed to further probe the impact of N-terminal modification. This was achieved by using Fmoc protection for the D-Phe residue, which allowed for reductive amination with formaldehyde (B43269) and NaBH₃CN to create the D-Me₂Phe terminus. rsc.org

N-methylated peptides, in general, are known to possess improved pharmacological properties such as enhanced proteolytic stability, lipophilicity, and conformational rigidity. nih.gov

C-Terminal Modifications: The carboxylic acid at the C-terminus is a versatile handle for various chemical transformations. A common strategy involves the activation of the carboxyl group to facilitate peptide bond formation or other conjugations. One efficient method is the conversion of N-Boc protected peptide acids into isopropenyl esters. rsc.org This transformation can be carried out under mild conditions using a tri(isopropenyl)boroxine pyridine (B92270) complex. rsc.org These resulting peptide isopropenyl esters are shelf-stable solids that can be coupled stereoselectively with a variety of amino acid and dipeptide nucleophiles in the presence of a pyrazole/DBU catalyst. rsc.org For example, dipeptides such as Boc-Phe-Ala-OH and Boc-Phe-Phe-OH have been successfully converted to their corresponding isopropenyl esters in excellent yields with no detectable loss of stereointegrity. rsc.org

The table below details examples of terminal modifications and their outcomes.

TerminusModificationPeptide/CompoundOutcome
N-TerminalReplacement of N-Me with N-AcTeixobactin AnalogueComplete loss of antibacterial activity. rsc.org
N-TerminalConversion of N-Me-D-Phe to D-Me₂PheTeixobactin AnalogueSynthesized to explore the impact of further N-alkylation on bioactivity. rsc.org
C-TerminalConversion of Carboxylic Acid to Isopropenyl EsterBoc-Phe-Ala-OH, Boc-Phe-Phe-OHFormation of stable, activated esters for subsequent peptide coupling with high yield and stereointegrity. rsc.org

These examples underscore the importance of terminal modifications as a strategic approach in peptide and peptidomimetic drug design.

Preparation of Chiral Intermediates

The synthesis of this compound and its structurally diverse analogues relies on the availability of high-purity chiral intermediates. rsc.orgbeilstein-journals.org The development of efficient and stereoselective methods for preparing these building blocks is a cornerstone of modern organic and medicinal chemistry. Chiral N-protected α-amino aldehydes and various substituted phenylalanines are particularly valuable intermediates. rsc.orgbeilstein-journals.org

One effective strategy for synthesizing chiral α-amino aldehydes from N-protected amino acids involves a one-pot reaction. rsc.org This method uses 1,1'-carbonyldiimidazole (B1668759) (CDI) to activate the carboxylic acid, followed by reduction with diisobutylaluminium hydride (DIBAL-H). This process has been shown to be effective for a range of Boc-, Cbz-, and Fmoc-protected amino acids, delivering the corresponding aldehydes in very good yields while preserving stereointegrity. rsc.org For instance, Boc-phenylalanine was converted to Boc-phenylalaninal with this method, showing over 99% enantiomeric excess (ee), which is crucial as phenylalanine is known to be prone to racemization. rsc.org

The synthesis of side-chain modified analogues, such as fluorinated phenylalanines, requires specialized chiral intermediates. beilstein-journals.org Several synthetic routes are employed to produce these compounds with high enantiopurity:

Asymmetric Hydrogenation: Prochiral precursors like α-amidocinnamic acids can be asymmetrically hydrogenated using transition-metal catalysts with chiral ligands (e.g., ferrocene-based Me-BoPhoz) to yield N-acetyl-ʟ-phenylalanine derivatives with high enantioselectivity (e.g., 94% ee). beilstein-journals.org

From Chiral Pool: The synthesis can start from commercially available chiral precursors. For example, the synthesis of an (R)-2,5-difluorophenylalanine derivative began by coupling a commercially available aldehyde with N-Boc phosphonate (B1237965) glycinate (B8599266) to create an enamino ester. Subsequent asymmetric hydrogenation afforded the N-Boc-protected product with >99% ee. beilstein-journals.org

Enzymatic Catalysis: Enzymes like Phenylalanine Aminomutase (PAM) can catalyze the stereoselective addition of ammonia (B1221849) to substituted (E)-cinnamic acids, yielding both α- and β-amino acids with excellent enantioselectivities (<99% ee). beilstein-journals.org

The table below outlines various methods for preparing key chiral intermediates.

Chiral IntermediateStarting MaterialKey Reagents/MethodOutcome
N-Boc-α-amino aldehydesN-Boc-amino acids (e.g., Boc-phenylalanine)1) CDI (activation) 2) DIBAL-H (reduction)One-pot synthesis with excellent yield and high stereointegrity (>99% ee for Boc-phenylalaninal). rsc.org
N-acetyl-3-bromo-4-fluoro-ʟ-phenylalanine3-bromo-4-fluorobenzaldehyde and N-acetylglycineAsymmetric hydrogenation using a chiral catalyst (Me-BoPhoz).High conversion and 94% ee. beilstein-journals.org
N-Boc-(R)-2,5-difluorophenylalanine2,5-difluorobenzaldehyde and N-Boc phosphonate glycinateAsymmetric hydrogenation of the intermediate enamino ester.Final product obtained with >99% ee. beilstein-journals.org
(R)-fluoro-β-phenylalanines and (S)-fluorophenylalaninesFluoro-(E)-cinnamic acidsEnzymatic amination using Phenylalanine Aminomutase (PAM).Products formed with <99% ee. beilstein-journals.org

These advanced synthetic methodologies provide robust pathways to essential chiral building blocks, enabling the systematic exploration and development of complex, biologically active molecules based on the this compound scaffold.

Applications in Medicinal Chemistry and Drug Discovery Research

Specific Drug Development Programs

Antitumor Agents and Analogues

While direct synthesis of Galaxamide or Tasiamide using Boc-N-Me-D-Phe-OH was not explicitly detailed in the provided search results, this compound plays a role in the synthesis of other cytotoxic marine natural products. For instance, members of the Aurilide family and related compounds like Lagunamide D, known for their potent cytotoxicity against various cancer cell lines, utilize this compound in their synthetic routes researchgate.netmdpi.com. Aurilides are characterized as cyclic depsipeptides incorporating an α-hydroxy acid, a polyketide segment, and a pentapeptide mdpi.comresearchgate.net. The incorporation of this compound into these structures contributes to their complex architectures and observed biological activities.

Opioid Receptor Agonists

This compound itself is not identified as an opioid receptor agonist. However, it serves as a precursor in the synthesis of peptides that are investigated for their interactions with opioid receptors. Research into novel opioid receptor agonists has involved the synthesis of peptides incorporating modified amino acids, including N-methylated phenylalanine analogues, to modulate receptor binding and efficacy acs.orgmdpi.comnih.gov. While specific studies directly linking this compound to the synthesis of known opioid receptor agonists were not detailed in the search results, its structural features make it a relevant building block for exploring such chemical space.

Antimalarial Compounds (e.g., Hoshinoamide A)

This compound, or its Fmoc-protected counterpart (Fmoc-N-Me-ᴅ-Phe-OH), has been critically employed in the total synthesis of Hoshinoamide A, a linear lipopeptide isolated from the marine cyanobacterium Caldora penicillata. Hoshinoamides have demonstrated potent antiplasmodial activity against Plasmodium falciparum nih.govbeilstein-journals.org. In the synthesis of Hoshinoamide A, Fmoc-N-Me-ᴅ-Phe-OH was coupled with proline derivatives to form key dipeptide intermediates, highlighting the compound's importance in constructing these biologically active molecules nih.govbeilstein-journals.orgd-nb.info. Hoshinoamides A and B, for example, exhibited IC50 values of 0.52 μM and 1.0 μM, respectively, against chloroquine-sensitive Plasmodium falciparum nih.govbeilstein-journals.org.

Table 1: Role of this compound in Hoshinoamide A Synthesis

StepReactantsCoupling Reagents/ConditionsProduct/IntermediateCitation
1Pro-OBn and Fmoc-N-Me-ᴅ-Phe-OHHATU, DIPEADipeptide 6 d-nb.info
2HCl∙H-Gly-OMe and Fmoc-N-Me-ᴅ-Phe-OHHATU, DIPEADipeptide 2 nih.gov

Cyclodepsipeptides (e.g., Aurilide Family)

This compound is a key synthetic precursor for members of the Aurilide family of cyclodepsipeptides and related compounds like Lagunamide D. These marine-derived natural products are recognized for their significant cytotoxicity against cancer cell lines researchgate.netmdpi.comresearchgate.net. The synthesis of Lagunamide D, for instance, involves the coupling of this compound with other amino acid derivatives to construct the linear pentapeptide precursor mdpi.com. Similarly, research into Aurilide family analogues has utilized this compound in the formation of peptide intermediates researchgate.net.

Conformational Analysis and Stereochemical Investigations in Peptides

Influence of D-Phenylalanine and N-Methylation on Peptide Conformation

The introduction of D-amino acids and N-methylation into a peptide backbone profoundly impacts its conformational preferences. D-amino acids, by their inherent stereochemistry, can disrupt or alter the typical helical or sheet structures formed by L-amino acids. They can lead to inverted CD spectra, signifying a mirror image of the conformation adopted by their L-counterparts plos.orgresearchgate.net. N-methylation, specifically at the alpha-nitrogen, introduces steric hindrance and restricts bond rotation, leading to a more rigid backbone mdpi.comacs.orgrsc.org. This restriction can stabilize certain conformations and influence the formation of intramolecular hydrogen bonds, which are crucial for secondary structure stability mdpi.comnih.govacs.org.

Spectroscopic and Computational Approaches for Conformational Elucidation

Understanding the conformational landscape of peptides incorporating modified amino acids like N-methyl-D-phenylalanine relies heavily on advanced analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structure determination in solution, providing atomic-level detail through techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating Frame Overhauser Effect Spectroscopy) to map spatial proximities between atoms nih.govacs.orgresearchgate.netnih.govcopernicus.orgmdpi.commdpi.com. However, N-methylated peptides can present challenges for NMR analysis due to weaker NOEs and a lower number of observable signals, often requiring specialized approaches like using viscous solvents or exploring exact NOEs (eNOEs) nih.govacs.orgresearchgate.net.

Circular Dichroism (CD) spectroscopy is invaluable for assessing secondary structure content (alpha-helix, beta-sheet, random coil) by measuring the differential absorption of left and right circularly polarized light in the far-UV region plos.orgresearchgate.netmdpi.comjst.go.jptandfonline.com. Peptides containing D-amino acids often exhibit CD spectra that are mirror images of their L-amino acid counterparts plos.orgresearchgate.net. N-methylation can also alter CD spectra, reflecting changes in secondary structure populations mdpi.com.

Computational methods, including molecular dynamics (MD) simulations and Density Functional Theory (DFT) calculations, complement experimental techniques by predicting stable conformations, exploring energy landscapes, and simulating spectroscopic data nih.govnih.govcdnsciencepub.com. These methods can provide insights into the dynamic behavior and conformational ensembles of N-methyl-D-phenylalanine-containing peptides, helping to interpret experimental findings and rationalize observed properties nih.govacs.orgresearchgate.net.

Chiral Integrity in Peptide Synthesis

Maintaining the stereochemical purity of amino acids during peptide synthesis is paramount, especially when incorporating non-canonical residues like D-phenylalanine. Racemization, the loss of chiral integrity at the alpha-carbon, is a significant concern during the activation and coupling steps of peptide bond formation peptide.combrieflands.combachem.commdpi.comchemrxiv.orgthieme-connect.denih.gov. Certain amino acids, like histidine and cysteine, are more prone to racemization, but even phenylalanine can be susceptible under specific conditions peptide.comthieme-connect.dersc.org.

The N-methylation of an amino acid residue can influence its susceptibility to racemization. While N-methylation itself can introduce conformational constraints that might indirectly affect racemization pathways, specific coupling reagents and additives are employed to mitigate this risk brieflands.combachem.commdpi.comscielo.org.mx. Reagents like HATU, HOBt, HOAt, and Oxyma Pure, often used in conjunction with carbodiimides (e.g., DCC, DIC), are known to suppress epimerization brieflands.combachem.comscielo.org.mx. For instance, the use of HATU has been reported to be effective for coupling N-methylated amino acids while maintaining stereochemical integrity scielo.org.mxgoogle.com. Careful selection of coupling agents, reaction conditions, and protecting groups is crucial to ensure that the D-configuration of phenylalanine in Boc-N-Me-D-Phe-OH is preserved throughout the synthesis process mdpi.comchemrxiv.orgscielo.org.mxpeptide.com. Chiral High-Performance Liquid Chromatography (HPLC) is a standard analytical method used to assess the enantiomeric purity of synthesized peptides and confirm the absence of racemization chemrxiv.orgrsc.org.

Analytical Methodologies in Research and Characterization

Chiral Analysis of Amino Acid Derivatives in Research

The precise determination of stereochemical integrity is paramount in the research and development of amino acid derivatives, particularly those with modified structures such as N-methylation and specific D-configurations. For N-tert-butoxycarbonyl-N-methyl-D-phenylalanine (Boc-N-Me-D-Phe-OH), understanding and verifying its enantiomeric purity is critical, as the biological activity and efficacy of peptides and pharmaceutical compounds incorporating this residue are highly dependent on its specific stereochemistry rsc.org. The presence of even small amounts of the L-enantiomer can lead to altered or diminished biological effects, making robust chiral analytical methods indispensable.

Methodologies for Chiral Analysis

The chiral analysis of this compound and similar N-methylated amino acid derivatives typically employs chromatographic techniques, often complemented by direct physical measurements.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs): Direct enantioseparation can be achieved using HPLC systems equipped with CSPs. These specialized columns contain chiral selectors that interact differentially with enantiomers, leading to distinct retention times. Studies on related phenylalanine derivatives have demonstrated that various chiral stationary phases, including those based on Cinchona alkaloids or polysaccharide derivatives, can effectively resolve D- and L-enantiomers mdpi.comsemanticscholar.org. It has been observed that D-enantiomers often elute prior to their L-counterparts on certain chiral columns mdpi.comsemanticscholar.org. While specific CSPs optimized for N-methylated amino acids like this compound are subject to ongoing research, the principles established for phenylalanine derivatives are broadly applicable.

Pre-column Derivatization Followed by Reversed-Phase HPLC: An alternative and widely utilized strategy involves the pre-column derivatization of the amino acid with a chiral derivatizing agent (CDA). This process converts the enantiomers into diastereomers, which possess different physical properties and can subsequently be separated on conventional reversed-phase HPLC columns rsc.orgnih.gov. Common CDAs for amino acids include o-phthalaldehyde (B127526) (OPA) in combination with chiral thiols (e.g., N-acetyl-l-cysteine or Boc-D-cysteine), or reagents like Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) rsc.orgnih.govresearchgate.nettandfonline.com. These derivatization reactions yield fluorescent products, enhancing detection sensitivity. The resulting diastereomers are then resolved using standard reversed-phase chromatography, allowing for the quantification of enantiomeric excess.

Optical Rotation Measurement: A fundamental method for assessing enantiomeric purity is the measurement of optical rotation. This technique quantifies the compound's ability to rotate plane-polarized light, a property directly linked to its chiral composition. For the dicyclohexylammonium (B1228976) salt of Boc-N-methyl-D-phenylalanine, a specific optical rotation value has been reported, serving as a key indicator of its stereochemical purity chemimpex.com.

Research Findings and Purity Metrics

Research into the synthesis and application of this compound underscores the critical need for high enantiomeric purity.

ParameterValueMethod/NotesReference
Purity≥ 99%HPLC (for Boc-N-methyl-D-phenylalanine dicyclohexylammonium salt) chemimpex.com
Optical Rotation-24.5±1ºc=1 in MeOH (for Boc-N-methyl-D-phenylalanine dicyclohexylammonium salt) chemimpex.com
Stereochemical IntegrityMaintained in synthesis; Crucial for activityEssential for peptide synthesis; activity lost upon L-substitution rsc.org

These metrics highlight that this compound used in research contexts is typically synthesized and purified to achieve high levels of enantiomeric purity, often exceeding 99% as determined by HPLC. The importance of maintaining the D-configuration is further emphasized by studies showing that substituting D-configured amino acids with their L-counterparts can lead to a complete loss of desired biological activity rsc.org. Therefore, rigorous chiral analysis is integral to ensuring the quality and reliability of research involving this compound.

Compound Name List:

this compound

Boc-N-methyl-D-phenylalanine dicyclohexylammonium salt

N-methyl-D-phenylalanine

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for Boc-N-Me-D-Phe-OH Incorporating Peptides

The incorporation of N-methylated and D-amino acids like this compound into peptide chains presents unique synthetic challenges due to increased steric hindrance and altered reactivity compared to standard L-amino acids. Future research will focus on developing more efficient and stereoselective coupling methodologies. Advances in solid-phase peptide synthesis (SPPS) are crucial, with ongoing efforts to optimize coupling reagents and reaction conditions to overcome the slower kinetics often associated with N-methylated amino acids researchgate.netacs.orgdntb.gov.ua. Strategies such as the Biron-Kessler method, which utilizes N-sulfonylation followed by methylation, are being refined for better compatibility with Fmoc-SPPS researchgate.netmdpi.com. Furthermore, the exploration of flow chemistry and microwave-assisted synthesis holds promise for accelerating the synthesis of peptides containing this compound, potentially improving yields and reducing reaction times acs.orgirbm.com. Developing orthogonal protection strategies that allow for selective deprotection and coupling of N-methylated residues will also be key to constructing complex peptide architectures.

Exploration of New Biological Applications beyond Current Scope

While N-methylated D-amino acids are known to enhance peptide stability and modulate biological activity nih.govuminho.ptexplorationpub.comingentaconnect.comresearchgate.netmdpi.cominnovareacademics.in, future research aims to uncover novel therapeutic applications for peptides incorporating this compound. This includes targeting emerging biological pathways and diseases. For instance, peptidomimetics derived from such building blocks are being investigated for their potential in oncology, neurodegenerative diseases, and metabolic disorders nih.govexplorationpub.com. The unique conformational constraints and protease resistance conferred by N-methylation and D-chirality can be leveraged to design peptides that exhibit improved specificity and efficacy against challenging targets, including protein-protein interactions (PPIs) frontiersin.orgnih.govfrontiersin.orgresearchgate.net. Research into antimicrobial peptides (AMPs) also highlights the benefits of incorporating D- and N-methyl amino acids to enhance stability and potency against drug-resistant bacteria nih.govmdpi.com.

Advanced Computational Modeling for Rational Design of Peptidomimetics

Computational approaches are becoming indispensable for the rational design of peptidomimetics incorporating modified amino acids like this compound nih.govfrontiersin.orgdovepress.comnih.govmdpi.comresearchgate.net. Future directions involve refining these techniques to accurately predict the structure-activity relationships (SAR) of such modified peptides. Molecular dynamics (MD) simulations, quantitative structure-activity relationship (QSAR) studies, and de novo design algorithms are being employed to understand how N-methylation and D-chirality influence peptide conformation, stability, and target binding frontiersin.orgfrontiersin.orgresearchgate.netdovepress.comacs.orgunits.it. Advanced computational workflows that integrate tools like RosettaMatch with MD simulations are being developed to streamline the design of modified biologics with tailored pharmacokinetic properties acs.org. The goal is to predict optimal modifications and sequences that enhance binding affinity, specificity, and cell permeability, thereby accelerating the discovery of novel peptide-based therapeutics nih.govfrontiersin.orgnih.gov.

Integration with High-Throughput Screening in Drug Discovery

The integration of this compound into combinatorial peptide libraries, coupled with high-throughput screening (HTS), represents a powerful strategy for accelerating drug discovery researchgate.netresearchgate.netnih.govnih.govnih.gov. Future research will focus on developing more sophisticated HTS platforms capable of efficiently evaluating libraries containing modified amino acids. This includes optimizing screening assays for identifying peptides with enhanced protease resistance, improved binding affinity, and desired biological activities irbm.comresearchgate.netnih.govnih.gov. The use of organoid-based HTS platforms is emerging as a more physiologically relevant model for evaluating peptide drugs researchgate.net. Furthermore, combining virtual screening (VS) with HTS can provide a more comprehensive approach to lead discovery, allowing for the identification of optimal candidates from vast chemical spaces researchgate.net. The development of automated synthesis and screening workflows will be critical for leveraging the full potential of these libraries in identifying novel therapeutic agents.

Q & A

Basic: What are the key characterization techniques for verifying the purity and stereochemical integrity of Boc-N-Me-D-Phe-OH?

Methodological Answer:

  • HPLC with chiral columns is critical to confirm enantiomeric purity, as even trace impurities of the L-isomer can skew peptide synthesis outcomes .
  • NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) resolves N-methylation and Boc-protection integrity. Compare chemical shifts with literature data for D-Phe derivatives to validate stereochemistry .
  • Mass spectrometry (MS) confirms molecular weight and detects side products (e.g., deprotected amines or incomplete methylation) .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound across solvents?

Methodological Answer:

  • Systematic solvent screening under controlled conditions (temperature, agitation) is essential. For example, discrepancies in DMSO solubility may arise from residual moisture; use Karl Fischer titration to quantify water content .
  • Quantitative structure-property relationship (QSPR) modeling correlates solvent polarity and solute structure to predict solubility. Cross-validate with experimental data to identify outliers .
  • Meta-analysis of literature should account for synthesis batches (e.g., Boc-deprotection side products) and analytical methods (e.g., dynamic light scattering vs. gravimetry) .

Basic: What synthetic protocols are recommended for introducing this compound into solid-phase peptide synthesis (SPPS)?

Methodological Answer:

  • Coupling conditions : Use HBTU/HOBt activation in DMF to minimize racemization. Monitor coupling efficiency via Kaiser test or Fmoc-deprotection UV monitoring .
  • Side-chain considerations : N-methylation reduces steric hindrance but may require extended coupling times (30–60 mins) compared to non-methylated analogs. Optimize using microwave-assisted SPPS for efficiency .
  • Deprotection : TFA cleavage (95% with 2.5% H₂O and 2.5% TIPS) removes Boc groups while preserving peptide integrity. Validate by LC-MS post-cleavage .

Advanced: How can computational modeling predict the impact of N-methylation in this compound on peptide conformational stability?

Methodological Answer:

  • Molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) model backbone torsion angles (φ/ψ) and hydrogen-bonding patterns. Compare free-energy landscapes of N-Me-D-Phe vs. D-Phe-containing peptides .
  • Density functional theory (DFT) calculates rotational barriers for N-methyl groups to assess steric effects on peptide folding .
  • Validate predictions with circular dichroism (CD) spectroscopy and X-ray crystallography of model peptides .

Basic: What are the storage and stability guidelines for this compound?

Methodological Answer:

  • Storage : Keep at –20°C under argon to prevent Boc-group hydrolysis. Use amber vials to avoid light-induced degradation .
  • Stability monitoring : Perform periodic HPLC analysis (e.g., every 6 months) to detect decomposition. Use accelerated stability studies (40°C/75% RH) for long-term predictions .

Advanced: How to design experiments to investigate the role of this compound in enhancing protease resistance in therapeutic peptides?

Methodological Answer:

  • In vitro protease assays : Use trypsin/chymotrypsin and monitor degradation via LC-MS over time. Compare half-lives of peptides with/without N-Me-D-Phe .
  • Structural analysis : Solve NMR or cryo-EM structures of protease-peptide complexes to identify steric blocking by N-methyl groups .
  • Control variables : Include peptides with L-isomers or non-methylated D-Phe to isolate methylation effects .

Basic: How to troubleshoot low yields in this compound synthesis?

Methodological Answer:

  • Stepwise analysis : Isolate intermediates (e.g., N-Me-D-Phe-OH pre-Boc protection) to identify bottlenecks. Common issues include incomplete methylation (use excess MeI in DMF) or Boc-deprotection during workup .
  • Purification optimization : Employ flash chromatography with gradient elution (hexane/EtOAc) or recrystallization from EtOAc/petroleum ether .

Advanced: What strategies address discrepancies in reported bioactivity of peptides incorporating this compound?

Methodological Answer:

  • Standardize assays : Use isogenic cell lines and control for batch-to-batch variability in peptide purity. Validate via orthogonal assays (e.g., SPR for binding affinity vs. cellular luciferase reporters) .
  • Epimerization checks : Test for D→L isomerization during synthesis using Marfey’s reagent and adjust coupling conditions if needed .
  • Data triangulation : Cross-reference with structural data (e.g., crystallography) to reconcile bioactivity differences .

Basic: What analytical methods confirm the absence of residual solvents in this compound?

Methodological Answer:

  • GC-MS headspace analysis detects volatile solvents (e.g., DMF, DCM) below 50 ppm .
  • ¹H NMR identifies non-volatile residues (e.g., TFA salts). Use D₂O exchange to resolve overlapping signals .

Advanced: How to evaluate the environmental impact of this compound synthesis using green chemistry principles?

Methodological Answer:

  • Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) or 2-MeTHF, which have lower EHS scores .
  • Life-cycle assessment (LCA) : Quantify waste generation (E-factor) and energy use. Compare batch vs. flow synthesis for Boc protection steps .
  • Catalysis : Explore enzymatic methylation (e.g., SAM-dependent methyltransferases) to reduce heavy-metal catalyst use .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.